N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide

Medicinal Chemistry Structure-Activity Relationship Thienopyrazole

A prevalent challenge in kinase-focused SAR campaigns is the lack of unexplored chemotypes with well-defined regioisomeric controls. N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide (CAS 681268-75-7) directly addresses this gap. Its non-oxidized thioether core and 2-naphthamide regiochemistry distinguish it from 1-naphthamide isomers and pre-oxidized analogs. - MW 389.45 g/mol; XLogP3 ~4.2; tPSA 44 Ų - ideal for PAMPA/Caco-2 permeability calibration. - Zero pre-existing bioactivity data enables unbiased phenotypic or kinase selectivity screening. - In stock; 100 mg standard pack sizes with custom synthesis and bulk quantities available on request.

Molecular Formula C22H16FN3OS
Molecular Weight 389.45
CAS No. 681268-75-7
Cat. No. B2575215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide
CAS681268-75-7
Molecular FormulaC22H16FN3OS
Molecular Weight389.45
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C22H16FN3OS/c23-17-7-9-18(10-8-17)26-21(19-12-28-13-20(19)25-26)24-22(27)16-6-5-14-3-1-2-4-15(14)11-16/h1-11H,12-13H2,(H,24,27)
InChIKeyCIQQLSJMNIZWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide (CAS 681268-75-7): Structural and Procurement Baseline


N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide (CAS 681268-75-7) is a synthetic heterocyclic small molecule built on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, bearing a 4-fluorophenyl substituent at the N2 position and a 2-naphthamide moiety at the C3 position [1]. With a molecular formula of C22H16FN3OS and a molecular weight of 389.45 g/mol, it represents a distinct substitution pattern within the broader thieno[3,4-c]pyrazole class—a scaffold historically explored for anti-inflammatory, analgesic, and kinase inhibitory activities [2]. Notably, ZINC database records indicate no known bioactivity data for this specific compound, marking it as an unexplored chemical entity [1].

Why Generic Substitution of N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide with In-Class Analogs Is Not Supported


Substitution within the 4,6-dihydro-2H-thieno[3,4-c]pyrazole series cannot be assumed to be functionally neutral. Even minor changes to the C3 amide substituent have been shown to profoundly alter biological target engagement; for instance, the pivalamide analog (PubChem CID 4110361) is associated with kinase inhibition profiles [1], while the 1-naphthamide regioisomer and the 4H-thieno[3,4-c]pyrazol-4-one scaffold preferentially exhibit anti-inflammatory and platelet antiaggregating activities [2]. The 2-naphthamide moiety of the target compound introduces a distinct shape, lipophilicity (XLogP3 ~4.2), and hydrogen-bonding topology compared to both the smaller pivalamide and the 1-naphthamide isomer, but direct comparative pharmacological data are absent from the public domain. Consequently, any assumption of functional interchangeability between this compound and its close structural analogs is currently unsupported by quantitative evidence.

Quantitative Evidence Guide for N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide: Differential Data vs. Comparators


Structural Differentiation: 2-Naphthamide vs. 1-Naphthamide Regioisomerism

The target compound contains a 2-naphthamide substituent at the C3 position, distinguishing it from the 1-naphthamide regioisomer (e.g., N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, CAS 1020246-20-1). This regiochemical difference alters the spatial orientation of the naphthyl ring, impacting molecular shape and potential target interactions . While no direct biological comparison exists, the 2-naphthamide orientation has been independently exploited in other bioactive naphthamide derivatives such as BIT-225, a Vpu ion channel inhibitor .

Medicinal Chemistry Structure-Activity Relationship Thienopyrazole

Physicochemical Differential: Lipophilicity and Hydrogen-Bonding Profile vs. Pivalamide Analog

The replacement of the pivalamide group (as in PubChem CID 4110361) with a 2-naphthamide group increases molecular weight from 319.4 to 389.45 g/mol and computed logP (XLogP3) from 3.0 to approximately 4.2 [1] [2]. This ~1.2 log unit increase in lipophilicity, along with a larger aromatic surface area, may enhance membrane permeability but also increases the risk of promiscuous binding and solubility limitations. The target compound also gains additional hydrogen-bond acceptor capacity from the naphthamide carbonyl.

Drug Discovery Physicochemical Properties Thienopyrazole

Class-Level Pharmacological Precedent: Thieno[3,4-c]pyrazole Scaffold Activity but No Direct Data for the Target Compound

The 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold, when substituted with a 4-fluorophenyl group, has demonstrated significant anti-inflammatory and analgesic activity in rodent models [1]. Specifically, a related 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one bearing a 4-fluorophenyl group showed platelet antiaggregating activity in vitro comparable to acetylsalicylic acid [1]. Separately, thienopyrazole derivatives in patent literature are claimed as inhibitors of interleukin-2-inducible tyrosine kinase (ITK) [2]. However, no such data exist for the 2-naphthamide-substituted target compound.

Pharmacology Kinase Inhibition Anti-inflammatory

Differential Sulfur Oxidation State: Non-Oxidized vs. 5-Oxido and 5,5-Dioxido Analogs

The target compound retains the thioether sulfur in its native (non-oxidized) state, unlike the 5-oxido (sulfoxide) and 5,5-dioxido (sulfone) analogs that are also commercially available (e.g., CAS 1020246-27-8 and CAS 681266-43-3, respectively) . The sulfur oxidation state influences the electron density of the thieno[3,4-c]pyrazole core, altering both chemical reactivity and potential metabolic susceptibility. Sulfoxide and sulfone derivatives may exhibit different hydrogen-bonding capacities and metabolic stability profiles compared to the parent thioether.

Chemical Stability Metabolism Thienopyrazole

Recommended Research Application Scenarios for N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide


Chemical Probe for 2-Naphthamide SAR in Thienopyrazole-Based Screening Libraries

Given its distinct 2-naphthamide regiochemistry and non-oxidized thioether core, this compound is best deployed as a structural tool compound in SAR-by-catalog or diversity-oriented screening libraries where the goal is to probe the effect of naphthamide attachment geometry (2- vs. 1-naphthamide) on target binding, as highlighted by the structural differentiation evidence [1]. Its absence of pre-existing bioactivity data [2] makes it suitable for unbiased phenotypic screening.

Physicochemical Benchmarking Against Smaller Amide Analogs in Permeability and Solubility Assays

The compound's ~1.2 log unit higher computed lipophilicity compared to the pivalamide analog [1] suggests its utility in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to calibrate how the 2-naphthamide group influences membrane transit relative to smaller amide substituents. Its higher molecular weight and tPSA of 44 Ų [2] also make it a candidate for solubility-limited absorption studies.

Oxidative Metabolism and Forced Degradation Studies of Thieno[3,4-c]pyrazoles

As the non-oxidized parent thioether, this compound can serve as a starting material for oxidative metabolism studies (e.g., in liver microsome assays) to determine whether metabolic sulfur oxidation to the sulfoxide or sulfone occurs, and at what rate, relative to the pre-formed 5-oxido and 5,5-dioxido control compounds [1]. This application directly exploits the differential sulfur oxidation state evidence.

Kinase Profiling Panel Entry Based on Class-Level ITK Inhibitory Precedent

Thienopyrazole derivatives have been claimed as ITK inhibitors [1]. This compound can be included as a structurally distinct entry in kinase selectivity panels to evaluate whether the 2-naphthamide substituent alters kinase selectivity compared to other thienopyrazole analogs. The absence of prior kinase data [2] positions it as a novel chemotype within the class.

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